molecular formula C8H18ClFN2 B13326928 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride

Katalognummer: B13326928
Molekulargewicht: 196.69 g/mol
InChI-Schlüssel: ZOFAADZBTSCYLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated piperidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride typically involves the reaction of 4-fluoropiperidine with N,N-dimethylmethanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoropiperidine: A precursor in the synthesis of 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride.

    N,N-Dimethylmethanamine: Another precursor used in the synthesis.

    Fluorinated Pyridines:

Uniqueness

This compound is unique due to its specific structure, which combines a fluorinated piperidine ring with a dimethylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C8H18ClFN2

Molekulargewicht

196.69 g/mol

IUPAC-Name

1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C8H17FN2.ClH/c1-11(2)7-8(9)3-5-10-6-4-8;/h10H,3-7H2,1-2H3;1H

InChI-Schlüssel

ZOFAADZBTSCYLE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1(CCNCC1)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.